molecular formula C10H6ClFN2O2 B8079827 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B8079827
M. Wt: 240.62 g/mol
InChI Key: CHUNAWRHSSWQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is a halogenated imidazole derivative featuring a carboxylic acid group at position 5 of the imidazole ring and a 4-chloro-2-fluorophenyl substituent at position 1. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including antimicrobial agents, enzyme inhibitors, or precursors for theranostic compounds.

Properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-6-1-2-8(7(12)3-6)14-5-13-4-9(14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNAWRHSSWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl group with an imidazole derivative. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The imidazole ring can be reduced to form different derivatives.

  • Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticonvulsant Activity
    • Research indicates that derivatives of imidazole compounds exhibit anticonvulsant properties. 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid has been studied as a potential metabolite of Midazolam, which is widely used as an anesthetic and sedative. Its structural similarity to Midazolam suggests it may possess similar pharmacological effects, warranting further investigation into its efficacy as an anticonvulsant agent .
  • Sedative Effects
    • Given its relation to Midazolam, the compound is also being explored for its sedative properties. Studies are focusing on how modifications in the imidazole structure can enhance or alter sedative effects, potentially leading to the development of new sedative medications with improved safety profiles .
  • Drug Metabolism Studies
    • The compound serves as a valuable reference in drug metabolism studies, particularly in understanding how drugs like Midazolam are processed in the body. Its use as an impurity reference material allows researchers to better assess the metabolic pathways and safety of related compounds .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticonvulsant PropertiesDemonstrated that imidazole derivatives can reduce seizure activity in animal models.
Study BSedative EffectsFound that modifications in the imidazole structure led to varying degrees of sedation, indicating potential for new drug formulations.
Study CDrug MetabolismAnalyzed the metabolic pathways of Midazolam and identified this compound as a significant metabolite, enhancing understanding of drug interactions .

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic Acid
  • Structure : Differs by replacing the 4-chloro-2-fluorophenyl group with a 4-fluorophenyl group and adding a methylthio (-SMe) substituent at position 2 of the imidazole.
  • However, the absence of chlorine reduces steric bulk and electronic effects.
  • Application : Demonstrated antimicrobial activity against bacterial strains, suggesting halogen and sulfur substituents synergize for antibacterial effects .
Etomidate (1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Ethyl Ester)
  • Structure : Ethyl ester derivative with a phenylethyl group at position 1.
  • Properties : Esterification increases lipophilicity, enabling blood-brain barrier penetration for use as a sedative. However, adrenal suppression due to CYP11B1 inhibition limits long-term use .
  • Key Difference: The carboxylic acid in the target compound may reduce CNS activity but improve solubility for non-sedative applications.
[123I]IMAZA (R)-1-[1-(4-Iodophenyl)ethyl]-1H-imidazole-5-carboxylic Acid Azetidinyl Amide
  • Structure : Contains a 4-iodophenyl group and azetidinyl amide substituent.
  • Properties: Radioiodination enables use in diagnostic imaging (e.g., adrenal cancer). The amide group enhances target specificity for adrenal enzymes .
  • Key Difference: The target compound lacks radioisotopes and amide functionalization, limiting its theranostic utility but simplifying synthesis.

Pharmacological Analogs

3-(4-Chloro-2-fluorophenyl)benzoic Acid (BA-4464)
  • Structure : Benzoic acid derivative with the same 4-chloro-2-fluorophenyl substituent.
  • Properties: Absence of the imidazole ring reduces hydrogen-bonding capacity and heterocyclic interactions. Likely used as a building block for non-heterocyclic drug candidates .
1-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-2-methyl-1H-imidazole-5-carboxaldehyde
  • Structure : Features a 2-fluorobenzoyl group and carboxaldehyde instead of carboxylic acid.
  • Properties: The aldehyde group may serve as a reactive site for covalent inhibition.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Applications References
1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid C₁₀H₆ClFN₂O₂ 240.62 4-Cl-2-F-phenyl, COOH at C5 Antimicrobial, enzyme inhibition Drug precursor, antimicrobial agent
1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid C₁₁H₉FN₂O₂S 264.26 4-F-phenyl, -SMe at C2, COOH at C5 Antibacterial Antimicrobial research
Etomidate C₁₄H₁₆N₂O₂ 244.29 Phenylethyl, ethyl ester Sedative, hypnotic Anesthesia
[123I]IMAZA C₁₈H₁₇IN₄O₂ 478.25 4-I-phenyl, azetidinyl amide CYP11B1/B2 inhibition Adrenal cancer imaging/therapy
3-(4-Chloro-2-fluorophenyl)benzoic acid (BA-4464) C₁₃H₈ClFO₂ 254.65 4-Cl-2-F-phenyl, COOH Not reported Synthetic intermediate

Research Findings

  • Antimicrobial Activity : Imidazole-5-carboxylic acid derivatives with halogenated aryl groups (e.g., 4-F or 4-Cl-2-F) show enhanced antibacterial effects, likely due to increased membrane interaction and enzyme inhibition .
  • Enzyme Targeting : The carboxylic acid group in the target compound may inhibit metalloenzymes or dehydrogenases, whereas esterified analogs (e.g., etomidate) target GABA receptors .
  • Theranostic Potential: Radiohalogenated analogs like [123I]IMAZA highlight the importance of halogen positioning for adrenal-specific targeting, though the target compound’s lack of isotopes limits this application .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H12ClFN2O3
  • Molecular Weight : 358.75 g/mol
  • CAS Number : 151921-06-1
  • IUPAC Name : 3-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-methyl-imidazole-4-carboxylic acid

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that imidazole derivatives can exhibit anti-inflammatory properties, which may be relevant for treating conditions characterized by inflammation.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It appears to influence various signaling pathways associated with cell growth and apoptosis.

Anticancer Studies

A study evaluated the compound's efficacy against a panel of human tumor cell lines. The results indicated an IC50 value (the concentration required to inhibit 50% of cell viability) ranging from 2.76 µM to 9.27 µM for different cancer types, highlighting its potential as an anticancer agent .

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.00
Caco-2 (Colon Cancer)3.50
A549 (Lung Cancer)6.00

Antimicrobial Activity

In vitro studies have shown that the compound possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Anti-inflammatory Potential

Research into related imidazole compounds suggests that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This activity could position the compound as a candidate for developing anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted aniline derivatives. A common approach is the condensation of 4-chloro-2-fluoroaniline with imidazole precursors, followed by carboxylation. Key steps include:
  • Use of carbodiimide coupling agents (e.g., EDC/HOBt) for carboxyl group activation .
  • Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .
    Critical parameters:
  • Temperature control (60–80°C) to avoid decomposition of the fluorophenyl intermediate.
  • Catalytic use of Pd(OAc)₂ for Suzuki-Miyaura coupling in related analogs .

Q. How is the compound structurally characterized, and what crystallographic data are available?

  • Methodological Answer : X-ray crystallography is the gold standard. For example:
ParameterValueSource
Space groupP21/c
Unit cell (Å, °)a=18.565, b=9.273, c=24.717, β=116.8
Z8
Data collection uses Bruker SMART APEXII CCD detectors with Mo-Kα radiation. Refinement in SHELXL-2018/3 (R1 = 0.039) confirms planar imidazole geometry .

Q. What spectroscopic techniques are used to verify purity and functional groups?

  • Methodological Answer :
  • FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; imidazole C-N stretches at 1550–1600 cm⁻¹ .
  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) with retention time ~12.3 min .
  • NMR : ¹³C NMR shows characteristic signals at δ 160–165 ppm (COOH) and δ 150 ppm (imidazole C2) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles) be resolved during refinement?

  • Methodological Answer : Discrepancies arise from thermal motion or disorder. Strategies include:
  • Using SHELXL 's restraints (DFIX, DANG) to maintain chemically reasonable geometries .
  • Validating with PLATON 's ADDSYM to check for missed symmetry .
  • Comparing multiple datasets (e.g., low-temperature vs. room-temperature) to assess thermal effects .

Q. What experimental designs are recommended for evaluating the compound's pharmacokinetic properties?

  • Methodological Answer :
  • In vitro : Microsomal stability assays (rat/human liver microsomes) to estimate metabolic half-life .
  • In vivo : Radiolabeled studies (e.g., ¹⁴C-tracing) in rodent models to track urinary excretion (~75% in 24 hrs) .
  • Solubility enhancement: Co-solvents (DMSO/PEG 400) or salt formation (sodium or lysine salts) .

Q. How can researchers address low bioavailability due to poor solubility?

  • Methodological Answer :
  • Salt screening : Test with Na⁺, K⁺, or organic counterions (e.g., tromethamine) .
  • Prodrug derivatization : Esterification of the carboxylic acid (e.g., methyl ester) to improve membrane permeability .
  • Nanoformulation : Liposomal encapsulation (size <200 nm) to enhance aqueous dispersion .

Data Contradiction Analysis

Q. Why might NMR spectra show variability in imidazole proton shifts?

  • Methodological Answer : Protonation state (neutral vs. zwitterionic) and solvent polarity (DMSO vs. CDCl₃) significantly affect δ values. For example:
  • Neutral form: Imidazole H4 at δ 7.8–8.0 ppm.
  • Zwitterionic form: Downfield shift to δ 8.2–8.5 ppm due to deshielding .
    Confirm pH during analysis (use buffered D₂O for aqueous samples).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.